molecular formula C10H16ClN B591937 (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride CAS No. 1269437-72-0

(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride

Cat. No. B591937
CAS RN: 1269437-72-0
M. Wt: 185.695
InChI Key: JQVDNTMMKLGBLJ-FVGYRXGTSA-N
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Description

(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, otherwise known as S-Phenyl-2,6-dimethyl-1-amine hydrochloride (SPDMA-HCl), is a novel synthetic compound with a variety of potential applications in scientific research. SPDMA-HCl is a type of amine hydrochloride, which means that it is composed of an amine group combined with a hydrochloride group. It is a colorless solid with a melting point of 128-131°C, and a molecular weight of 204.71 g/mol. SPDMA-HCl is a chiral compound, meaning that it is composed of two non-superimposable mirror image molecules, and it has been used in a variety of scientific research fields, including pharmacology, toxicology, and biochemistry.

Scientific Research Applications

  • Use as a Multifunctional Biocide

    2-(Decylthio)ethanamine hydrochloride, a related compound, demonstrates effectiveness as a biocide in cooling water systems, with activity against bacteria, fungi, and algae. It also has biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

  • Application in Chemical Synthesis

    The compound has been used in the synthesis of various chemical structures. For instance, 1,1,2,2-Tetrakis(4-hydroxy-3,5-dimethylphenyl)ethane is prepared by condensing 2,6-dimethylphenol with glyoxal (Mcgowan et al., 2010).

  • Role in Hydrolysis Reactions

    In a study of the hydrolysis of a pyrazol derivative, 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)-acetamide, the compound is involved in producing various hydrolysis products, including 4,4′-methylenebis-(2,6-dimethylbenzenamine) (Rouchaud et al., 2010).

  • Synthesis and Characterization for Biological Activity

    Chalcones possessing N-substituted ethanamine have been synthesized for biological evaluation. These compounds were tested for antiamoebic activity and cytotoxicity, with some showing better activity than the standard drug metronidazole (Zaidi et al., 2015).

  • Investigation of Hallucinogenic Properties

    A study evaluated novel synthetic hallucinogenic compounds, including 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride, for their discriminative stimulus effects similar to known hallucinogens and entactogens (Gatch et al., 2017).

  • Drug Enforcement and Control

    Various synthetic phenethylamines, including derivatives of dimethylphenyl)ethanamine, have been placed into Schedule I of the Controlled Substances Act due to their potential for abuse and the need for regulatory control (Federal Register, 2016).

properties

IUPAC Name

(1S)-1-(2,6-dimethylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-7-5-4-6-8(2)10(7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVDNTMMKLGBLJ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704148
Record name (1S)-1-(2,6-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1269437-72-0, 1213479-78-7
Record name Benzenemethanamine, α,2,6-trimethyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269437-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-(2,6-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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